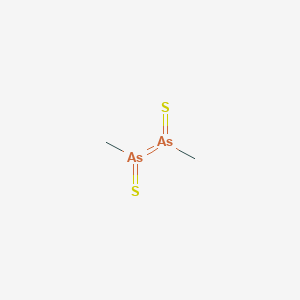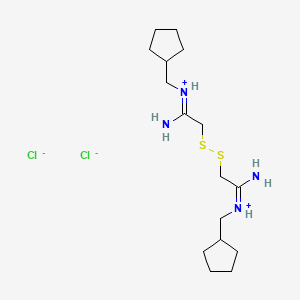
(3-Chloro-2-hydroxypropyl)triethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-hydroxypropyl)triethylammonium chloride is a quaternary ammonium compound with the chemical formula C9H20ClNO. This compound is known for its cationic properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)triethylammonium chloride typically involves the reaction of triethylamine with epichlorohydrin. The reaction is carried out in the presence of a solvent such as water or an alcohol, and the temperature is maintained between 40-45°C. The reaction proceeds as follows:
- Triethylamine is added to a solution of epichlorohydrin.
- The mixture is stirred and heated to 40-45°C.
- The reaction is allowed to proceed for 2-3 hours.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is typically obtained as a crystalline solid or a concentrated aqueous solution.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-hydroxypropyl)triethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents.
Major Products
Substitution Reactions: Products include (2-Hydroxypropyl)triethylammonium chloride, (3-Amino-2-hydroxypropyl)triethylammonium chloride, and (3-Mercapto-2-hydroxypropyl)triethylammonium chloride.
Oxidation Reactions: Products include (3-Chloro-2-oxopropyl)triethylammonium chloride.
Reduction Reactions: Products include this compound.
Aplicaciones Científicas De Investigación
(3-Chloro-2-hydroxypropyl)triethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cationic polymers, textile treatments, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-hydroxypropyl)triethylammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites on cell membranes, proteins, and other biomolecules. This binding can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound can facilitate the transfer of reactants between different phases in chemical reactions, enhancing reaction rates and yields.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)tripropylammonium chloride
- (3-Chloro-2-hydroxypropyl)tributylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)triethylammonium chloride is unique due to its specific alkyl chain length and the presence of both a chlorine atom and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it suitable for a variety of applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
35649-00-4 |
|---|---|
Fórmula molecular |
C9H21Cl2NO |
Peso molecular |
230.17 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl)-triethylazanium;chloride |
InChI |
InChI=1S/C9H21ClNO.ClH/c1-4-11(5-2,6-3)8-9(12)7-10;/h9,12H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HPLFXTUAVXJDPJ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC(CCl)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


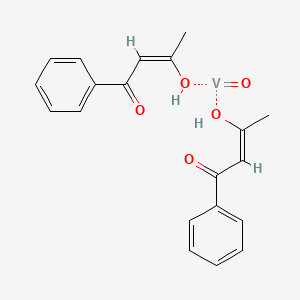
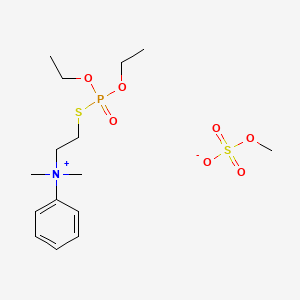
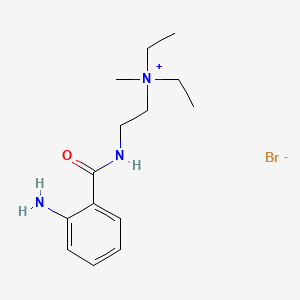
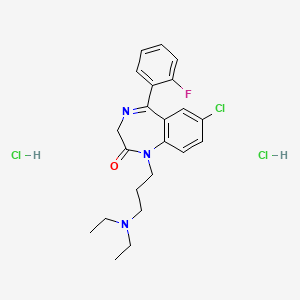
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
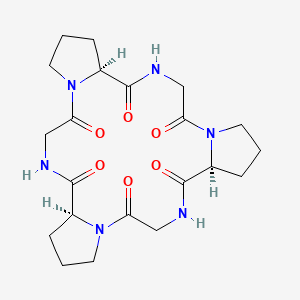
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
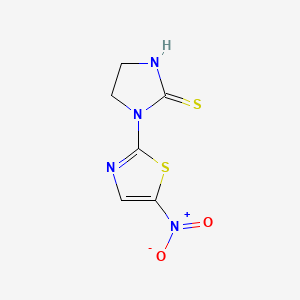
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)
![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
